molecular formula C10H12O2 B3263152 3-Phenyltetrahydrofuran-2-ol CAS No. 36866-68-9

3-Phenyltetrahydrofuran-2-ol

Cat. No.: B3263152
CAS No.: 36866-68-9
M. Wt: 164.2 g/mol
InChI Key: WMCADALKHKUVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyltetrahydrofuran-2-ol is a chiral tetrahydrofuran derivative of significant interest in medicinal and synthetic chemistry. Its structure, featuring a phenyl substituent and a hydroxyl group on the tetrahydrofuran ring, makes it a valuable scaffold for constructing more complex molecules. Researchers utilize this compound as a key synthetic intermediate. In pharmaceutical research, structurally related 2,3-diaryl-tetrahydrofuran analogs have demonstrated notable anti-cancer activities in screenings across 59 human tumor cell lines, suggesting the potential of this chemical class in developing chemopreventive agents . Furthermore, substituted tetrahydrofuran motifs are prevalent in various pharmacologically active compounds, including ligands for the dopamine and serotonin transporters, which are relevant to the development of potential therapeutic agents for central nervous system disorders . The chiral nature of this compound also makes it a candidate for application in asymmetric synthesis, where it can be used to induce stereoselectivity or serve as a starting material for natural product synthesis . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyloxolan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCADALKHKUVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Phenyltetrahydrofuran 2 Ol

Stereoselective and Regioselective Approaches to 3-Phenyltetrahydrofuran-2-ol

The controlled synthesis of specific stereoisomers and regioisomers of this compound is of paramount importance. Researchers have developed several sophisticated approaches to address this challenge, primarily revolving around the use of chiral catalysts and the strategic design of intramolecular ring-closing reactions.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules like this compound. The use of chiral catalysts allows for the preferential formation of one enantiomer over the other, which is often critical for biological activity.

Chiral Brønsted acids have emerged as effective catalysts in various asymmetric transformations. For instance, chiral phosphoric acids have been successfully employed in asymmetric allylation reactions, which can be a key step in building the carbon skeleton required for this compound. These catalysts create a chiral environment that directs the approach of the reacting molecules, leading to high enantioselectivity. The design of these catalysts, often featuring sterically demanding groups, is crucial for achieving high levels of stereocontrol.

Palladium-based catalysts are also prominent in asymmetric synthesis. Chiral palladium complexes have been utilized in the catalytic asymmetric synthesis of branched chiral allylic phenyl ethers from allylic alcohols. This methodology can be adapted to construct the stereogenic centers present in this compound with high enantiomeric purity.

The development of novel chiral ligands is central to advancing asymmetric catalysis. For example, new chiral hydroxy oxazolines have been synthesized and used in the catalytic asymmetric phenyl transfer to aldehydes, a reaction that can establish the phenyl-bearing stereocenter in the target molecule with good enantioselectivity.

Table of Chiral Catalysis Approaches
Catalyst TypeReactionKey Features
Chiral Phosphoric AcidsAsymmetric AllylationCreates a chiral environment for high enantioselectivity.
Palladium ComplexesAsymmetric Allylic ArylationForms C-C and C-O bonds with high diastereoselectivity.
Chiral Hydroxy OxazolinesAsymmetric Phenyl TransferEstablishes the phenyl-bearing stereocenter.

Intramolecular cyclization is a cornerstone in the synthesis of tetrahydrofuran (B95107) rings, offering a high degree of control over the resulting stereochemistry. nih.gov These reactions involve the formation of a new bond between two parts of the same molecule to create the cyclic structure. youtube.comyoutube.com The regioselectivity of these cyclizations can often be controlled by the choice of catalyst or reaction conditions. organic-chemistry.org

A notable method for constructing the tetrahydrofuran ring involves the reaction of epoxides with electron-rich alkenes. nih.govresearchgate.net This approach, often promoted by fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), proceeds under mild conditions and can be highly regioselective. nih.govresearchgate.net The reaction likely proceeds through the activation of the epoxide by the acidic solvent, followed by nucleophilic attack of the alkene. nih.gov Subsequent intramolecular ring closure then yields the substituted tetrahydrofuran. nih.govresearchgate.net This methodology has been shown to be effective for a range of substituted styrenes and other electron-rich alkenes, providing a direct route to polysubstituted tetrahydrofurans. nih.govresearchgate.net The stereochemical outcome of the cyclization can be influenced by the stereochemistry of the starting epoxide. rsc.org

Selenoetherification is another powerful tool for the intramolecular cyclization to form tetrahydrofuran rings. This reaction involves the electrophilic addition of a selenium species to an alkene, followed by the intramolecular trapping of the resulting seleniranium ion by a tethered nucleophile, such as a hydroxyl group. The development of catalytic and enantioselective selenoetherification reactions has been a significant advancement in this area. These reactions allow for the construction of chiral 3-arylselenotetrahydrofurans with high enantiospecificity. The choice of the selenium electrophile and the reaction conditions are critical for achieving high yields and stereoselectivity.

The oxidative cyclization of alkenols provides a direct method for the synthesis of substituted tetrahydrofurans. This transformation typically involves the use of an oxidizing agent to promote the cyclization of an unsaturated alcohol. For instance, the Mukaiyama aerobic oxidative reaction has been employed for the oxidative cyclization of aryl gem-disubstituted conjugated alkenols, affording 2,5,5-trisubstituted tetrahydrofurans with good diastereoselectivities. researchgate.net The reaction conditions, particularly whether they are reductive or oxidative, can influence the product distribution and the efficiency of the cyclization. researchgate.net

Intramolecular nucleophilic substitution reactions are a classical and widely used method for the synthesis of cyclic ethers, including tetrahydrofurans. nih.gov These reactions typically involve a nucleophile and an electrophile within the same molecule, leading to the formation of a cyclic product. youtube.com The nucleophile is often a hydroxyl group, which can be deprotonated to form a more reactive alkoxide. youtube.com The electrophilic center is typically a carbon atom bearing a good leaving group, such as a halide or a sulfonate ester. nih.gov The stereochemistry of the resulting tetrahydrofuran is often controlled by the stereocenters present in the acyclic precursor, with the reaction proceeding through an S(N)2 mechanism, which involves inversion of configuration at the electrophilic carbon. youtube.com

Table of Intramolecular Cyclization Methods
MethodReactantsKey Features
Epoxide-Alkene ReactionsEpoxides and electron-rich alkenesPromoted by fluorinated alcohols, highly regioselective. nih.govresearchgate.net
SelenoetherificationUnsaturated alcohols and selenium electrophilesCan be made catalytic and enantioselective.
Oxidative Cyclization of AlkenolsUnsaturated alcohols and an oxidizing agentDirect route to substituted tetrahydrofurans.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEeU8Tdn_3XSTC-yQgcoerIZL_r75mTcyy34lCjgxuj5CsRyLUedJkgfehIgTqvMkFQTkOZG7sQBZT6ahJEkGiXiZflM2wz13AFr-BRLXyBqGLAts1KTUnhJJo3FzHOIPRpokJ-eQdwp2bnWWgJrG1qBr7eH0e9nUrICeFK43n_EImtMxaky9cAZLddqWGHzEE3GYdGi1jib6BZfj4akUYvq61Q7HUKlu4MO-rSPaUumIy-f13XK29IsT2XNp1X6BXagVf3_deD3zZCOwatjaNteLey3ujxNEnAYP3o7NNMaVLPE1Xo10JZRhdZZNyGv-VzuPP3-w%3D)]
Intramolecular Nucleophilic SubstitutionAcyclic precursors with a nucleophile and an electrophileStereochemistry controlled by the precursor. nih.govyoutube.com

Table of Compounds

Compound Name
This compound
1,1,1,3,3,3-hexafluoroisopropanol
3-arylselenotetrahydrofurans

Functional Group Interconversions Leading to the this compound Framework

One of the most direct and widely employed methods for synthesizing this compound is through the partial reduction of its corresponding lactone, 3-phenyl-γ-butyrolactone. This transformation is a classic example of a functional group interconversion, where the ester group of the lactone is converted into a hemiacetal.

Reduction of Lactones: The selective reduction of a lactone to a lactol requires mild reducing agents that can be stopped at the hemiacetal stage without proceeding to the complete reduction to a diol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction. At this temperature, one equivalent of DIBAL-H adds a hydride to the carbonyl carbon of the lactone, forming a stable tetrahedral intermediate. Upon aqueous workup, this intermediate collapses to the desired lactol, this compound.

PrecursorReagentProductTypical Conditions
3-Phenyl-γ-butyrolactoneDiisobutylaluminium hydride (DIBAL-H)This compoundToluene or THF, -78 °C

Biocatalytic Oxidative Lactonization: An alternative approach involving functional group interconversion is the oxidative lactonization of 1-phenyl-1,4-butanediol. This biocatalytic method often employs alcohol dehydrogenases (ADHs). The process involves a double oxidation sequence where a primary alcohol is first oxidized to an aldehyde. This aldehyde exists in equilibrium with its cyclic hemiacetal form (the target lactol), which is then further oxidized by the enzyme to the corresponding lactone. nih.gov While the final product in this sequence is the lactone, the lactol is a key intermediate, demonstrating the interconversion between diol, lactol, and lactone functionalities. nih.gov

Electrochemical Synthesis Routes

Electrochemical methods offer sustainable and often highly selective alternatives to traditional reagent-based synthesis. While direct electrochemical reduction of a lactone to a lactol is not a commonly cited route, electrochemical strategies are pertinent to the synthesis of the necessary precursors.

A notable example is the electrochemical synthesis of γ-lactones through the intermolecular oxidative coupling of malonates and styrenes. figshare.com This reaction is proposed to proceed via the generation of a malonyl radical, which subsequently adds to styrene (B11656). Further anodic oxidation leads to a benzylic carbocation that is intercepted by one of the ester groups, triggering cyclization to form the γ-lactone ring. figshare.com This method provides an electrochemical pathway to 3-substituted-γ-butyrolactone precursors, which can then be converted to the target lactol via chemical reduction as described previously.

Although direct electrochemical synthesis of this compound is not well-documented, the synthesis of various dibenzopyranone lactones has been achieved through an electrochemical oxidative strategy, highlighting the potential of electrochemistry in forming complex lactone frameworks from simpler aromatic aldehydes and acids. researchgate.net

Application of Cascade and Tandem Reactions

Redox-Relay Heck Reaction: A recently developed and highly effective cascade method is the redox-relay Heck reaction, which generates cyclic hemiacetals from simple, readily available precursors. organic-chemistry.orgnih.govacs.org This strategy utilizes cis-butene-1,4-diol and an aryl iodide (e.g., iodobenzene) as starting materials. nih.gov The reaction is catalyzed by a palladium complex and proceeds through a cascade involving migratory insertion and β-hydride elimination, ultimately forming the 3-aryltetrahydrofuran-2-ol structure in one pot. acs.org This method is notable for its operational simplicity and its ability to rapidly construct the core lactol structure. organic-chemistry.org

Precursor 1Precursor 2Catalyst SystemProduct
cis-Butene-1,4-diolIodobenzenePd(OAc)₂, nBu₄NClThis compound

This reaction avoids the need to pre-functionalize the carbon backbone, as the C-C bond formation and cyclization occur in a concerted sequence, making it a highly atom-economical approach. nih.govacs.org

Precursor Design and Derivatization for Target Structure Synthesis

Synthesis of 3-Phenyl-γ-butyrolactone: For syntheses involving lactone reduction, the primary precursor is 3-phenyl-γ-butyrolactone. This intermediate can be synthesized through several established routes:

From Styrene Oxide: A common method involves the reaction of styrene oxide with the sodium salt of diethyl malonate. This reaction opens the epoxide ring and forms an intermediate which, after hydrolysis and decarboxylation, yields 3-phenyl-γ-butyrolactone. scielo.org.mx

From Phenylsuccinic Anhydride (B1165640): An alternative approach is the selective reduction of phenylsuccinic anhydride. Reagents such as sodium borohydride (B1222165) (NaBH₄) can reduce one of the carbonyl groups of the anhydride to furnish the desired lactone. scielo.org.mx

From Aliphatic Acids: Modern palladium-catalyzed methods allow for the tandem γ-arylation and γ-lactonization of aliphatic acids, providing a direct route to γ-arylated γ-lactones. researchgate.net

Precursors for Cascade Reactions: As mentioned in the previous section, the redox-relay Heck reaction employs a different set of precursors. The design here involves using a simple C4 building block, cis-butene-1,4-diol, and an aryl source, iodobenzene. nih.gov This strategy bypasses the multi-step synthesis of a substituted lactone, instead building the final structure directly from fundamental components.

Diastereoselective Control in this compound Synthesis

The synthesis of this compound creates two stereocenters, at the C2 (hydroxyl) and C3 (phenyl) positions. Controlling the relative stereochemistry (cis vs. trans) of these centers is a critical aspect of the synthesis.

When this compound is formed via the reduction of 3-phenyl-γ-butyrolactone, the stereochemical outcome is determined by the direction of hydride attack on the planar carbonyl group. The pre-existing phenyl group at the C3 position directs the incoming nucleophile. The hydride can attack from the same face as the phenyl group (syn-attack) to give the cis-lactol or from the opposite face (anti-attack) to yield the trans-lactol. The diastereomeric ratio of the product is influenced by the steric bulk of the reducing agent and the reaction conditions. Bulky reducing agents often favor attack from the less sterically hindered face, leading to higher diastereoselectivity.

In more complex syntheses of substituted tetrahydrofurans, the choice of catalyst can profoundly influence stereochemistry. For example, in related systems, Lewis acid-mediated ring contraction strategies have been shown to produce different diastereomers with high selectivity depending on the specific Lewis acid used. nih.gov For instance, (iPrO)₂TiCl₂ can yield one diastereomer with a 30:1 ratio, whereas TBSOTf can favor the formation of a different diastereomer with a 13:1 ratio. nih.gov

Similarly, the cyclization of γ-alkoxyallylstannanes can be directed to form either trans or cis products with high selectivity. A BF₃·OEt₂-catalyzed reaction favors the trans product, whereas thermal conditions yield the cis product with a 98:2 diastereomeric ratio. nih.gov These examples underscore the principle that reaction conditions and reagents are crucial tools for controlling the diastereoselective outcome in the synthesis of substituted tetrahydrofurans like this compound.

Reactivity and Chemical Transformations of 3 Phenyltetrahydrofuran 2 Ol Derivatives

Ring-Opening Reactions of the Tetrahydrofuran (B95107) Core

The tetrahydrofuran (THF) ring is a stable five-membered cyclic ether, but it can undergo cleavage under specific conditions, typically involving electrophilic activation of the ring oxygen.

Lewis Acid-Mediated Cleavage Pathways

Lewis acids are effective reagents for promoting the ring-opening of tetrahydrofurans. The general mechanism involves the coordination of the Lewis acid to the oxygen atom of the THF ring. This coordination makes the ring oxygen a better leaving group, thereby activating the C-O bonds toward nucleophilic attack. A wide array of Lewis acids, including metal halides and triflates, can catalyze this transformation. mdpi.com For instance, Lewis acids such as Al(OTf)₃, Yb(OTf)₃, and In(OTf)₃ have been shown to be highly effective in promoting the ring-opening benzannulation of substituted dihydrofuran acetals, a reaction class that shares mechanistic similarities with THF cleavage. mdpi.com

The reaction proceeds via the formation of an oxonium ion intermediate after the Lewis acid coordinates to the ether oxygen. nih.gov A subsequent attack by a nucleophile leads to the cleavage of one of the C-O bonds. In the context of 3-phenyltetrahydrofuran-2-ol, the nucleophilic attack would lead to a functionalized butane (B89635) derivative. The choice of Lewis acid and reaction conditions can be tailored to achieve specific outcomes. researchgate.net

Table 1: Lewis Acids Used in Ring-Opening of Tetrahydrofuran Derivatives

Lewis Acid Catalyst Typical Nucleophile/Conditions Reference
Yb(OTf)₃ Intramolecular (Benzannulation) mdpi.com
Al(OTf)₃ Intramolecular (Benzannulation) mdpi.com
SnCl₄ Ethyl diazoacetate nih.gov
TiCl₄ 1,3-bis(trimethylsiloxy)-1,3-butadiene nih.gov
B(C₆F₅)₃ Amines, Phosphines acs.org
Nano-ZnO Acyl chlorides mdpi.com
Bi(III) halides Acyl halides mdpi.com

Regioselectivity and Stereoselectivity of Ring Opening

The regioselectivity of the ring-opening reaction in substituted tetrahydrofurans is a critical consideration. For a derivative like this compound, there are two C-O bonds that can be cleaved (C2-O1 and C5-O1). The outcome is influenced by both steric and electronic factors. The bulky phenyl group at the C-3 position will sterically hinder nucleophilic attack at the adjacent C-2 position. Therefore, in many cases, nucleophilic attack is favored at the less hindered C-5 position.

Furthermore, activators like triflic anhydride (B1165640) (Tf₂O) can generate a THF triflate intermediate, which then undergoes regioselective attack by various nucleophiles. nih.gov The stereochemistry of the existing centers, such as the phenyl-bearing carbon at C-3, plays a crucial role in directing the stereochemical outcome of the newly formed stereocenter during the ring-opening process. nih.govuni-saarland.de Stereoselective syntheses often leverage chelation control or the inherent stereochemistry of the starting material to produce a single diastereomer. nih.gov

Reactions Involving the Hydroxyl Functionality at C-2

The hydroxyl group at the C-2 position of this compound is part of a cyclic hemiacetal (also known as a lactol). This functionality has reactivity characteristic of a secondary alcohol but is also in equilibrium with its open-chain aldehyde form, 4-hydroxy-3-phenylbutanal.

Oxidation Pathways

The oxidation of the hemiacetal group at C-2 is a straightforward transformation that yields the corresponding γ-lactone. In this case, oxidation of this compound would produce 4-phenyl-γ-butyrolactone (also known as dihydro-4-phenylfuran-2(3H)-one). This reaction is a common method for preparing γ-lactones. organic-chemistry.org A variety of oxidizing agents can be employed for this purpose, ranging from common chromium-based reagents to milder, more selective systems. For example, the photooxygenation of 2,3-dihydrofurans followed by treatment with ferrous sulfate (B86663) is an effective route to α,β-unsaturated γ-lactones. lookchem.com

Table 2: Potential Oxidation Reactions of this compound

Oxidizing Agent Expected Product Notes
Pyridinium chlorochromate (PCC) 4-Phenyl-γ-butyrolactone Standard oxidation of secondary alcohols/lactols.
Jones Reagent (CrO₃/H₂SO₄) 4-Phenyl-γ-butyrolactone Strong oxidizing conditions.
Oxone 4-Phenyl-γ-butyrolactone A green and efficient oxidizing agent. organic-chemistry.org
Ferrous sulfate (FeSO₄) 4-Phenyl-γ-butyrolactone Used to convert allylic hydroperoxides to butenolides. lookchem.com

Esterification and Etherification

The C-2 hydroxyl group behaves as a typical secondary alcohol and can readily undergo esterification and etherification.

Esterification: This reaction is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. chemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is a classic method. chemistrysteps.commasterorganicchemistry.com The reaction is reversible, and the equilibrium can be driven toward the product by removing water or using an excess of one reactant. chemguide.co.ukchemistrysteps.com

Etherification: The formation of an ether at the C-2 position can be achieved through various methods. For example, under acidic conditions with an excess of another alcohol, an acetal (B89532) can be formed. libretexts.org The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base to form an alkoxide followed by reaction with an alkyl halide, is another viable route, although the basic conditions might compete with other potential reactions.

Nucleophilic Substitution Reactions

The hydroxyl group at the C-2 position of this compound is part of a hemiacetal functionality, making it a prime site for nucleophilic substitution reactions. This reactivity is analogous to that of lactols and the anomeric hydroxyl groups in carbohydrates. The reaction proceeds via the formation of an oxocarbenium ion intermediate upon protonation of the hydroxyl group and subsequent loss of water. This electrophilic intermediate is then attacked by a nucleophile.

The general mechanism for the nucleophilic substitution at the C-2 position is as follows:

Protonation of the hydroxyl group: An acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).

Formation of the oxocarbenium ion: The lone pair on the ring oxygen helps to expel the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion. The positive charge is delocalized between the C-2 carbon and the ring oxygen.

Nucleophilic attack: A nucleophile attacks the electrophilic C-2 carbon of the oxocarbenium ion. The stereochemical outcome of this step can be influenced by the stereochemistry of the starting material and the reaction conditions.

A variety of nucleophiles can be employed in these reactions, leading to a diverse array of 2-substituted-3-phenyltetrahydrofuran derivatives.

Nucleophile (Nu-H)Reagent/ConditionsProduct (2-Nu-3-phenyltetrahydrofuran)
Methanol (CH₃OH)Acid catalyst (e.g., H₂SO₄)2-Methoxy-3-phenyltetrahydrofuran
Ethanol (CH₃CH₂OH)Acid catalyst (e.g., TsOH)2-Ethoxy-3-phenyltetrahydrofuran
Thiophenol (C₆H₅SH)Lewis acid (e.g., BF₃·OEt₂)2-(Phenylthio)-3-phenyltetrahydrofuran
Azide (B81097) (N₃⁻)Sodium azide (NaN₃), acid2-Azido-3-phenyltetrahydrofuran
Cyanide (CN⁻)Trimethylsilyl cyanide (TMSCN)3-Phenyltetrahydrofuran-2-carbonitrile

The presence of the phenyl group at the adjacent C-3 position can influence the rate and stereoselectivity of these reactions through steric and electronic effects.

Transformations of the Phenyl Substituent and Tetrahydrofuran Ring

Beyond the reactivity at the anomeric center, both the phenyl group and the tetrahydrofuran ring can undergo chemical transformations.

Transformations of the Phenyl Substituent:

The phenyl group is susceptible to electrophilic aromatic substitution reactions. The directing effect of the alkyl substituent (the tetrahydrofuran ring) is ortho- and para-directing. However, the reaction conditions must be chosen carefully to avoid side reactions involving the tetrahydrofuran ring, which can be sensitive to strong acids.

ReactionReagentsMajor Products
NitrationHNO₃, H₂SO₄ (mild conditions)2-(4-Nitrophenyl)tetrahydrofuran-3-ol, 2-(2-Nitrophenyl)tetrahydrofuran-3-ol
BrominationBr₂, FeBr₃2-(4-Bromophenyl)tetrahydrofuran-3-ol, 2-(2-Bromophenyl)tetrahydrofuran-3-ol
Friedel-Crafts AcylationCH₃COCl, AlCl₃ (mild conditions)2-(4-Acetylphenyl)tetrahydrofuran-3-ol, 2-(2-Acetylphenyl)tetrahydrofuran-3-ol

Transformations of the Tetrahydrofuran Ring:

The tetrahydrofuran ring is generally stable but can be cleaved under harsh conditions. Ring-opening reactions can be initiated by strong acids or reducing agents. For instance, treatment with a strong acid at elevated temperatures can lead to dehydration and rearrangement products. Reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid can open the ring to form diols.

Fragmentation Pathways and Stability

The stability of this compound and its derivatives is a key consideration in their synthesis and handling. Under certain conditions, such as mass spectrometry analysis or thermolysis, these compounds can undergo characteristic fragmentation. The fragmentation pathways are often dictated by the initial ionization site and the relative stability of the resulting fragments.

In mass spectrometry, the molecular ion of this compound can undergo several fragmentation pathways:

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to the formation of a dihydrofuran derivative.

Alpha-Cleavage: Cleavage of the bond between C-2 and C-3 can occur, leading to the formation of a benzaldehyde (B42025) radical cation and a C₄H₇O fragment.

Ring Cleavage: Fragmentation of the tetrahydrofuran ring can occur through various pathways, often initiated by the cleavage of the C-O bonds. A common pathway involves the loss of a C₂H₄O fragment (acetaldehyde) or C₃H₆O.

The presence of the phenyl group can influence the fragmentation by stabilizing adjacent radical or cationic centers.

Fragmentation PathwayKey Fragment (m/z)Description
Dehydration[M-18]⁺Loss of a water molecule from the molecular ion.
Alpha-Cleavage (C2-C3)106Formation of the benzaldehyde radical cation.
Ring Fission[M-44]⁺Loss of an acetaldehyde (B116499) fragment from the ring.

The stability of this compound is generally good under neutral and basic conditions at moderate temperatures. However, it can be sensitive to strong acids, which can catalyze dehydration or ring-opening reactions, and high temperatures, which can induce thermal decomposition.

Stereochemical Aspects and Conformational Analysis of 3 Phenyltetrahydrofuran 2 Ol

Enantiomerism and Diastereomerism in 3-Phenyltetrahydrofuran-2-ol

The structure of this compound contains two chiral centers, at the C2 and C3 positions. This gives rise to the possibility of multiple stereoisomers. Specifically, the presence of two stereocenters means that a maximum of 22, or four, stereoisomers can exist. These stereoisomers are grouped into pairs of enantiomers and sets of diastereomers. oregonstate.edumasterorganicchemistry.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com For this compound, this means there will be a pair of enantiomers with the (2R, 3R) configuration and its mirror image, the (2S, 3S) configuration. Another pair of enantiomers will consist of the (2R, 3S) and (2S, 3R) configurations.

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edu In the case of this compound, the relationship between a molecule from the (2R, 3R)/(2S, 3S) pair and a molecule from the (2R, 3S)/(2S, 3R) pair is diastereomeric. For instance, the (2R, 3R) isomer is a diastereomer of both the (2R, 3S) and (2S, 3R) isomers. Diastereomers have different physical properties and can be separated by conventional laboratory techniques such as chromatography and crystallization.

The relative orientation of the phenyl group at C3 and the hydroxyl group at C2 determines whether the diastereomer is the cis or trans isomer. In the cis isomer, the phenyl and hydroxyl groups are on the same side of the tetrahydrofuran (B95107) ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers exists as a pair of enantiomers.

Asymmetric Induction Principles Applied to this compound Synthesis

The selective synthesis of a particular stereoisomer of this compound is a key challenge in organic chemistry. Asymmetric induction, the process of preferentially forming one enantiomer or diastereomer over the other, is employed to achieve this. Several strategies can be applied, including the use of chiral catalysts, substrate-controlled diastereoselection, and chiral auxiliaries.

Chiral Catalyst-Mediated Induction

Chiral catalysts are substances that accelerate a chemical reaction to produce a chiral product without being consumed in the process. nih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of this compound, a chiral catalyst could be employed in reactions such as asymmetric hydrogenation or cyclization. For example, transition metal complexes with chiral ligands are often used to achieve high enantioselectivity in the synthesis of chiral alcohols and cyclic ethers. nih.gov The choice of metal and ligand is crucial in determining the stereochemical outcome of the reaction.

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, the existing chirality in the starting material directs the formation of a new stereocenter. nih.gov For the synthesis of this compound, a precursor molecule that already contains a chiral center can be used to influence the stereochemistry of the subsequent ring formation or functional group introduction. The steric and electronic properties of the substituents on the chiral substrate guide the incoming reagents to attack from a specific face, leading to the preferential formation of one diastereomer. For instance, the cyclization of an acyclic precursor with a pre-existing stereocenter at what will become the C3 position can favor the formation of either the cis or trans product depending on the reaction conditions and the nature of the substituents.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This approach allows for the synthesis of a specific enantiomer of this compound. For example, an achiral precursor could be attached to a chiral auxiliary. Subsequent cyclization and functionalization reactions would be directed by the auxiliary, leading to the formation of a single or predominant stereoisomer. The final step involves the cleavage of the auxiliary to yield the enantiomerically enriched this compound.

Conformational Analysis of the Tetrahydrofuran Ring and Substituents

The five-membered tetrahydrofuran ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. The presence of substituents on the ring, such as the phenyl group at C3 and the hydroxyl group at C2 in this compound, significantly influences the conformational preferences of the ring.

The substituents will preferentially occupy positions that minimize steric strain and unfavorable electronic interactions. In general, bulky substituents favor equatorial-like positions to reduce steric hindrance with other ring atoms and substituents. The conformational analysis of substituted tetrahydrofurans is crucial for understanding their reactivity and biological activity.

Computational Studies on Conformational Preferences

Computational methods, such as density functional theory (DFT) and ab initio calculations, are powerful tools for investigating the conformational landscape of molecules like this compound. nih.govtsinghua.edu.cn These studies can predict the relative energies of different conformations and provide insights into the geometric parameters, such as bond lengths, bond angles, and dihedral angles.

For the tetrahydrofuran ring, computational studies have shown that the energy barrier between the envelope and twist conformations is low, allowing for rapid interconversion at room temperature. tsinghua.edu.cn The presence of the phenyl and hydroxyl groups in this compound will create a more complex potential energy surface. Computational models can be used to determine the most stable conformations for both the cis and trans diastereomers. These studies would likely show that conformations minimizing steric interactions between the bulky phenyl group and the hydroxyl group, as well as with the ring hydrogens, are favored. For example, a pseudo-equatorial orientation of the phenyl group is generally expected to be more stable. The orientation of the hydroxyl group will also be influenced by the potential for intramolecular hydrogen bonding with the ring oxygen.

Influence of Stereochemistry on Conformation

The five-membered tetrahydrofuran ring is not planar and exists in a continuous series of puckered conformations, primarily the envelope (E) and twist (T) forms, to alleviate torsional strain. The presence of substituents on the ring significantly influences the conformational equilibrium, favoring arrangements that minimize steric interactions. In this compound, the relative orientation of the phenyl and hydroxyl groups (i.e., the stereochemistry) dictates the preferred conformation of the tetrahydrofuran ring.

The two key stereoisomers of this compound are the cis and trans diastereomers, which exhibit distinct conformational preferences. The stability of any given conformation is largely determined by the energetic cost of non-bonded interactions, such as steric hindrance between the substituents. Generally, bulky substituents favor a pseudo-equatorial position to reduce these unfavorable interactions.

Conformational Analysis of the trans-Isomer

In the trans-isomer of this compound, the phenyl group at C3 and the hydroxyl group at C2 are on opposite faces of the ring. This arrangement allows for conformations where both bulky substituents can occupy pseudo-equatorial positions simultaneously, thereby minimizing steric strain.

To achieve a diequatorial-like arrangement, the tetrahydrofuran ring can adopt specific envelope or twist conformations. For example, in an envelope conformation where C4 is the flap, both the C2 and C3 substituents can reside in positions that resemble the equatorial positions in a cyclohexane (B81311) chair, which is energetically favorable. This minimizes gauche interactions and 1,3-diaxial-like interactions, making the trans-isomer inherently more stable in such a conformation.

The dominant conformations for the trans-isomer are expected to be those that place the large phenyl group in a pseudo-equatorial orientation to avoid significant steric clashes with the rest of the ring. The smaller hydroxyl group would also preferentially occupy a pseudo-equatorial position.

Table 1: Predicted Conformational Features of trans-3-Phenyltetrahydrofuran-2-ol

Conformer FeatureDescriptionEnergetic Implication
Substituent Orientation Both phenyl and hydroxyl groups can occupy pseudo-equatorial positions.Minimizes steric strain, leading to higher stability.
Dominant Interactions Gauche interactions between substituents and adjacent ring protons.Lower in energy compared to 1,3-diaxial-like interactions.
Ring Puckering Likely to favor envelope or twist conformations that support a diequatorial-like arrangement.Contributes to overall conformational stability.

Conformational Analysis of the cis-Isomer

For the cis-isomer, the phenyl and hydroxyl groups are on the same face of the ring. This stereochemical arrangement makes it impossible for both substituents to occupy pseudo-equatorial positions at the same time. Consequently, one substituent must adopt a less favorable pseudo-axial position, leading to increased steric strain.

The conformational equilibrium for the cis-isomer will be a balance between placing the larger phenyl group in a pseudo-equatorial position at the cost of a pseudo-axial hydroxyl group, or vice versa. Given the significantly larger steric bulk of the phenyl group compared to the hydroxyl group, the conformation where the phenyl group is pseudo-equatorial and the hydroxyl group is pseudo-axial is expected to be the most populated. nih.gov

This pseudo-axial hydroxyl group will experience unfavorable 1,3-diaxial-like interactions with the pseudo-axial protons on the same side of the ring. These interactions are a primary source of conformational strain and render the cis-isomer less stable than the trans-isomer.

Table 2: Predicted Conformational Features of cis-3-Phenyltetrahydrofuran-2-ol

Conformer FeatureDescriptionEnergetic Implication
Substituent Orientation One substituent is pseudo-equatorial, and the other is pseudo-axial.Inevitable steric strain due to a pseudo-axial group.
Dominant Interactions Significant 1,3-diaxial-like interactions involving the pseudo-axial substituent.Higher in energy, leading to lower overall stability compared to the trans-isomer.
Ring Puckering The ring will adopt a conformation that best accommodates the pseudo-equatorial phenyl group.The conformation is a compromise to minimize the most severe steric clashes.

Mechanistic Investigations in the Chemistry of 3 Phenyltetrahydrofuran 2 Ol

Elucidation of Reaction Mechanisms in Ring Formation

The construction of the tetrahydrofuran (B95107) ring, particularly with the specific substitution pattern of 3-phenyltetrahydrofuran-2-ol, can be achieved through various synthetic strategies, each with its own distinct mechanistic underpinnings. The elucidation of these mechanisms involves identifying reactive intermediates and analyzing the energetic landscape of the reaction pathway.

The cyclization reactions leading to tetrahydrofuran derivatives often proceed through highly reactive, transient species. The nature of these intermediates is dictated by the starting materials and reagents employed.

Carbenoids : Transition metal carbenoids, typically generated from the metal-catalyzed decomposition of α-diazocarbonyl compounds, are versatile intermediates in tetrahydrofuran synthesis. organic-chemistry.org For instance, a rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) catalyst can decompose a diazo compound to form a carbenoid, which can then undergo a C-H bond insertion process to yield a tetrahydrofuran product. organic-chemistry.org

Oxonium Ylides : These intermediates are often formed when transition metal carbenoids react with ethers. organic-chemistry.org The resulting oxonium ylide can then undergo rearrangements, such as a organic-chemistry.orgchemguide.co.uk-sigmatropic rearrangement, to construct the tetrahydrofuran framework. organic-chemistry.org Another route to oxonium ylides involves the reaction of α-diazoesters with oxetanes in the presence of a copper catalyst, leading to a ring expansion that forms the tetrahydrofuran ring. organic-chemistry.org Photochemical, metal-free methods can also generate oxonium ylides from oxetanes for ring expansion reactions. researchgate.netosti.gov

Seleniranium Ions : Electrophilic cyclization initiated by selenium reagents is a powerful method for forming heterocyclic compounds. solubilityofthings.com The reaction of an alkene with an electrophilic selenium source generates a cyclic seleniranium ion intermediate. rug.nl This three-membered ring is then opened by an intramolecular nucleophile, such as a hydroxyl group, leading to the formation of the tetrahydrofuran ring in a stereospecific anti-addition process. masterorganicchemistry.com These reactions can be triggered even with unactivated arenes at low temperatures (−90 to −78 °C). chemguide.co.uksolubilityofthings.com Dynamic kinetic resolution of rapidly equilibrating enantiomeric seleniranium ions can be achieved using chiral catalysts, allowing for highly enantioselective cyclizations. rug.nl

Radical Cations : Photoinduced electron transfer (PET) can initiate cycloaddition reactions by forming radical cations. evitachem.com In the context of tetrahydrofuran synthesis, a radical cation can be generated from an appropriate precursor, which then undergoes cyclization. masterorganicchemistry.com The specific reactivity and fate of the radical cation are determined by the surrounding functional groups. masterorganicchemistry.com

Table 1: Key Intermediates in Tetrahydrofuran Ring Formation

IntermediateGeneration MethodSubsequent ReactionCatalyst/Reagent Example
Carbenoid Metal-catalyzed decomposition of diazo compounds. organic-chemistry.orgC-H bond insertion. organic-chemistry.orgRh₂(OAc)₄. organic-chemistry.org
Oxonium Ylide Reaction of carbenoids with ethers or oxetanes. organic-chemistry.org organic-chemistry.orgchemguide.co.uk-Sigmatropic rearrangement, ring expansion. organic-chemistry.orgresearchgate.netCu(MeCN)₄PF₆, Photochemical activation. organic-chemistry.orgresearchgate.net
Seleniranium Ion Electrophilic addition of selenium reagents to alkenes. rug.nlIntramolecular nucleophilic ring-opening. masterorganicchemistry.comPhenylselenyl chloride (PhSeCl). masterorganicchemistry.com
Radical Cation Photoinduced electron transfer (PET). evitachem.comRadical cyclization, cycloaddition. evitachem.commasterorganicchemistry.comTriarylpyrylium tetrafluoroborates. evitachem.com

The stereochemical outcome of the ring-closure reaction is determined by the geometry of its transition state. Analysis of these transition states, often aided by computational chemistry, provides insight into why a particular diastereomer is favored.

In oxonium-Prins cyclizations to form 2,3-disubstituted tetrahydrofurans, the stereochemistry can be controlled by the transition state geometry. For example, the formation of a cis-2,3-disubstituted product can be favored through a dipseudoequatorial transition state, which minimizes steric interactions. Conversely, a Lewis acid catalyst can be oriented anti to an allylmetal reagent in a different transition state, leading to a trans-2,3-disubstituted product. organic-chemistry.org In some thermal reactions, a cis-decalin-like transition state is proposed to explain the formation of cis-disubstituted tetrahydrofurans. organic-chemistry.org The stability of the resulting carbocation, such as a benzylic cation in the cyclization of styrenyl alkenes, is a key driver for the reaction to proceed through a specific pathway. Computational studies at the B3LYP/6-31G(d) level can be used to explore the potential energy surface and support a stepwise mechanism over a concerted one by locating distinct transition states for bond formation.

Catalysts and reagents are pivotal in promoting the reaction, controlling its selectivity, and influencing the reaction mechanism itself.

Lewis and Brønsted Acids : Lewis acids like tin(IV) bromide (SnBr₄), tin(II) triflate (Sn(OTf)₂), and boron trifluoride etherate (BF₃·OEt₂) are commonly used to activate substrates in Prins-type cyclizations. organic-chemistry.org They function by coordinating to an oxygen atom, facilitating the formation of a key oxonium ion or carbocation intermediate. organic-chemistry.org

Transition Metal Catalysts :

Palladium(II) catalysts , such as PdCl₂(CH₃CN)₂, are effective for the oxidative cyclization of γ-hydroxy alkenes. The mechanism is believed to involve the formation of an alkene-Pd(II)-π-complex, followed by a cis-oxypalladation step.

Rhodium(II) catalysts , like Rh₂(OAc)₄, are instrumental in generating carbenoids from diazo compounds, which then lead to tetrahydrofuran formation via C-H insertion or ylide formation. organic-chemistry.org

Copper catalysts , such as copper(I) tetra(acetonitrile) hexafluorophosphate (B91526) (Cu(MeCN)₄PF₆), are used in conjunction with chiral ligands to achieve asymmetric synthesis of tetrahydrofurans from diazoesters. organic-chemistry.org

Selenium Reagents : Electrophilic selenium reagents like phenylselenyl chloride (PhSeCl) are used to generate seleniranium ions, initiating cyclization. masterorganicchemistry.com The combination of an electrophilic selenium source with a chiral squaramide catalyst and a mineral acid can promote highly enantioselective selenocyclization reactions. rug.nl Silver salts such as silver tetrafluoroborate (B81430) (AgBF₄) or silver hexafluoroantimonate (AgSbF₆) are often used with selenium halides, although their role appears to be facilitating the formation of the active selenium electrophile rather than direct involvement of Ag(I)-alkene intermediates. solubilityofthings.com

Table 2: Selected Catalysts and Reagents in Tetrahydrofuran Ring Formation

Catalyst/ReagentReaction TypeMechanistic Role
SnBr₄ Oxonium-Prins CyclizationLewis acid; activates aldehyde/alcohol condensation to form oxonium ion.
PdCl₂(CH₃CN)₂ Wacker-type Oxidative CyclizationForms alkene-Pd(II)-π-complex, facilitates intramolecular oxypalladation.
Rh₂(OAc)₄ Diazo Compound CyclizationCatalyzes decomposition of diazo compound to form a metal carbenoid. organic-chemistry.org
PhSeCl / AgSbF₆ SelenocyclizationGenerates a highly electrophilic selenium species to form a seleniranium ion. solubilityofthings.com
Chiral Squaramide Enantioselective SelenocyclizationAssociates with the seleniranium ion to control the rate of nucleophilic attack, enabling dynamic kinetic resolution. rug.nl

Mechanistic Pathways of Functional Group Transformations

The this compound molecule possesses a secondary alcohol functional group, which is a key site for further chemical modifications. These transformations follow well-established mechanistic pathways. solubilityofthings.com

Oxidation to Ketone : The secondary alcohol can be oxidized to the corresponding ketone, 3-phenyltetrahydrofuran-2-one. This transformation typically involves the removal of the hydroxyl proton and the proton attached to the carbinol carbon. Depending on the oxidant used (e.g., chromium-based reagents, Swern oxidation, Dess-Martin periodinane), the mechanism can vary, involving intermediates like chromate (B82759) esters or sulfur ylides. Low-temperature oxidation of tetrahydrofuran can proceed through the formation of peroxy radicals (ROȮ) and subsequent isomerization to hydroperoxy-substituted radicals (Q̇OOH). osti.gov The aerobic oxidation of tetrahydrofuran to 2-hydroxytetrahydrofuran (B17549) can be provoked by certain copper(I) complexes. researchgate.net

Esterification : The hydroxyl group can react with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. In the case of Fischer esterification (reaction with a carboxylic acid under acidic conditions), the mechanism involves protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). organic-chemistry.org This protonation activates the carbonyl carbon towards nucleophilic attack by the alcohol (this compound). masterorganicchemistry.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Etherification : Formation of an ether from the alcohol can be achieved, for example, through the Williamson ether synthesis. This Sₙ2 reaction involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then attacks an alkyl halide, displacing the halide and forming the new C-O ether bond.

Spectroscopic and Computational Approaches to Mechanistic Understanding

A combination of spectroscopic analysis and computational modeling is indispensable for building a complete picture of reaction mechanisms.

Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structures of substrates, products, and sometimes, stable intermediates. masterorganicchemistry.com In situ NMR can be used to monitor reaction progress and detect transient species. X-ray crystallography provides unambiguous structural determination of stable intermediates or products, which can give crucial clues about the stereochemical pathway of the reaction. masterorganicchemistry.com Time-resolved infrared (TRIR) and transient absorption (TA) spectroscopy can be used to detect and characterize short-lived excited states and radical ion intermediates in photochemical reactions.

Computational Approaches : Density Functional Theory (DFT) calculations are widely used to investigate reaction pathways. researchgate.net These computational studies can map the potential energy surface of a reaction, allowing for the calculation of energies of reactants, intermediates, transition states, and products. This information helps to determine the most likely reaction mechanism by comparing the activation barriers of different possible pathways. researchgate.net For example, DFT calculations have been used to show that ring expansion reactions of oxonium ylides proceed via a diradical pathway. researchgate.netosti.gov Furthermore, Atoms-in-Molecules (AIM) analysis of calculated electron density can reveal the extent of bond formation in a transition state.

Advanced Spectroscopic and Spectrometric Methodologies for Structural and Stereochemical Elucidation of 3 Phenyltetrahydrofuran 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the entire covalent framework and deduce the spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 3-Phenyltetrahydrofuran-2-ol.

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (representing the number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons). For this compound, characteristic signals are expected for the aromatic protons of the phenyl group, the methine protons at C2 and C3, and the methylene (B1212753) protons at C4 and C5 of the tetrahydrofuran (B95107) ring. The hydroxyl proton at C2 typically appears as a broad singlet, the position of which can be concentration and solvent dependent.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization and functionalization. The spectrum for this compound would display signals for the two distinct aromatic carbons (ipso- and ortho/meta/para-), the oxygen-bearing carbons of the furan (B31954) ring (C2 and C5), and the aliphatic carbons (C3 and C4).

Illustrative 1D NMR Data for this compound The following data are predicted values based on known substituent effects and data from analogous structures.

¹H NMR (Proton) Data

Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 5.2 - 5.5 Doublet (d) ~3-5 1H
H-3 3.1 - 3.4 Multiplet (m) - 1H
H-4 2.0 - 2.4 Multiplet (m) - 2H
H-5 3.9 - 4.2 Multiplet (m) - 2H
Phenyl-H 7.2 - 7.4 Multiplet (m) - 5H

¹³C NMR (Carbon) Data

Position Predicted Chemical Shift (δ, ppm)
C-2 98 - 102
C-3 45 - 50
C-4 30 - 35
C-5 68 - 72
Phenyl C (ipso) 140 - 143

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations, identifying protons that are on adjacent carbons. youtube.com For this compound, cross-peaks would confirm the connectivity within the tetrahydrofuran ring, showing correlations between H-2/H-3, H-3/H-4, and H-4/H-5.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with its directly attached carbon atom. youtube.comprinceton.edu It provides an unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, or CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. youtube.comprinceton.edu It is crucial for connecting molecular fragments. Key HMBC correlations for this compound would include signals from the phenyl protons to C-3, and from H-2 to C-3, confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. youtube.com This is particularly important for determining stereochemistry and conformational preferences.

Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Information Provided
COSY H-2 ↔ H-3 Confirms adjacency of C2 and C3 protons
H-3 ↔ H-4 Confirms adjacency of C3 and C4 protons
H-4 ↔ H-5 Confirms adjacency of C4 and C5 protons
HSQC H-2 ↔ C-2 Assigns C2 carbon and proton
Phenyl-H ↔ Phenyl-C Assigns aromatic carbons and protons
HMBC Phenyl-H ↔ C-3 Confirms phenyl group is attached to C3
H-2 ↔ C-3 Confirms C2-C3 bond
H-2 ↔ C-5 Confirms proximity across the ether linkage

| NOESY | H-2 ↔ H-3 | Indicates cis relationship if a strong correlation is observed |

Application of NMR for Stereochemical Assignment and Conformational Analysis (e.g., Coupling Constants, NOE, Residual Dipolar Coupling)

The compound this compound has two stereocenters (at C-2 and C-3), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). NMR is the primary method for determining the relative stereochemistry (cis vs. trans).

Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between H-2 and H-3 is highly dependent on the dihedral angle between them, as described by the Karplus relationship. For five-membered rings, a larger ³JHH value (typically > 7 Hz) is indicative of a trans (anti-periplanar) relationship, while a smaller value (typically < 5 Hz) suggests a cis (syn-clinal) arrangement.

Nuclear Overhauser Effect (NOE): A NOESY or 1D NOE experiment provides direct evidence of through-space proximity. harvard.edu A strong NOE signal between H-2 and H-3 would be observed if they are on the same face of the tetrahydrofuran ring (cis isomer), whereas a very weak or absent signal would indicate they are on opposite faces (trans isomer).

Conformational Analysis: The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations (envelope and twist forms). researchgate.netresearchgate.net The observed NMR parameters, such as coupling constants, are a time-averaged representation of these conformations. Detailed analysis of these values can provide insight into the predominant conformation of the ring, which is influenced by the steric bulk of the substituents.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental formula, which is a critical step in confirming the identity of a compound. nih.gov For this compound, HRMS would be used to confirm its molecular formula as C₁₀H₁₂O₂.

HRMS Data for this compound

Molecular Formula Calculated Exact Mass [M] Common Adduct Calculated Exact Mass of Adduct
C₁₀H₁₂O₂ 164.08373 [M+H]⁺ 165.09101

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or a protonated molecule [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID). unt.edu The analysis of the resulting product ions provides valuable structural information by revealing characteristic neutral losses and fragment structures. nih.govmdpi.com

For this compound, the fragmentation pattern would likely be dominated by initial loss of water from the hydroxyl group, followed by cleavages of the tetrahydrofuran ring. imreblank.ch

Plausible MS/MS Fragmentation Data for this compound ([M+H]⁺ Precursor)

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
165.09 147.08 H₂O Phenyl-substituted dihydrofuran cation
165.09 105.07 C₃H₆O Benzoyl cation
165.09 91.05 C₃H₆O₂ Tropylium cation
147.08 119.09 CO Phenyl-substituted cyclobutyl cation

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Analysis of the functional groups and chromophores of this compound using IR and UV-Vis spectroscopy is fundamental to its structural characterization. However, specific experimental data is not available.

Infrared (IR) Spectroscopy: This technique would be used to identify the characteristic vibrational frequencies of the functional groups present in this compound. Key absorptions would be expected for the hydroxyl (-OH) group, the carbon-oxygen (C-O) ether linkage within the tetrahydrofuran ring, and the vibrations associated with the phenyl group. The precise wavenumbers and intensities of these bands provide a unique fingerprint for the molecule.

UV-Visible (UV-Vis) Spectroscopy: This method would provide information about the electronic transitions within the molecule, primarily related to the phenyl group chromophore. The absorption maxima (λmax) and molar absorptivity (ε) would be indicative of the conjugation and electronic environment of the aromatic ring.

Without experimental spectra, a data table of characteristic absorptions for this compound cannot be generated.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique would provide precise data on bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice of this compound.

For a chiral molecule like this compound, which exists as different stereoisomers, single-crystal X-ray diffraction would be essential to unambiguously assign the absolute configuration of its stereocenters. This involves the collection of diffraction data from a suitable single crystal and the subsequent solution and refinement of the crystal structure.

As no published crystallographic data for this compound could be located, a table of its crystal data and structural parameters cannot be provided.

Applications of 3 Phenyltetrahydrofuran 2 Ol As a Synthetic Intermediate and Building Block

Role in Complex Molecule Synthesis, including Natural Product Synthesis

3-Phenyltetrahydrofuran-2-ol serves as a key precursor in the synthesis of various complex molecules, most notably in the construction of the core structures of certain natural products. Its inherent stereochemistry and functional groups allow for its elaboration into more intricate systems through a variety of chemical transformations. A significant application of this building block is in the synthesis of lignans, a large class of naturally occurring polyphenols with diverse biological activities. The tetrahydrofuran (B95107) core of this compound provides a foundational scaffold for the assembly of the characteristic dibenzylbutyrolactone and related lignan skeletons.

For instance, synthetic strategies have been developed that utilize derivatives of this compound in multi-step sequences to afford complex lignan structures. These syntheses often involve the stereocontrolled introduction of substituents at various positions of the tetrahydrofuran ring, leveraging the existing stereocenter to direct subsequent reactions. The phenyl group at the 3-position can also be modified or used as a handle for further functionalization, expanding the diversity of accessible target molecules.

Natural Product ClassSynthetic Application of Tetrahydrofuran CoreKey Transformations
LignansFormation of the central tetrahydrofuran ringStereoselective alkylation, cyclization, and functional group interconversion
Annonaceous AcetogeninsConstruction of the characteristic mono- or poly-tetrahydrofuran coreAsymmetric epoxidation, cyclization, and cross-coupling reactions
Polyether IonophoresAssembly of the polycyclic ether frameworkIterative etherification and stereocontrolled cyclization

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the 2-position makes this compound a valuable chiral building block in asymmetric synthesis. Enantiomerically pure forms of this compound can be employed to introduce chirality into a target molecule, thereby controlling its absolute stereochemistry. This is particularly crucial in the synthesis of pharmaceuticals and other biologically active compounds where stereoisomers can exhibit vastly different physiological effects.

The hydroxyl group at the 2-position can act as a chiral auxiliary, directing the stereochemical outcome of reactions at adjacent or remote positions. For example, it can be used to control the diastereoselectivity of additions to the tetrahydrofuran ring or to influence the stereochemistry of reactions on a side chain attached to the molecule. The ability to prepare both enantiomers of this compound allows for the synthesis of either enantiomer of the final target molecule, a concept known as enantiomeric switching.

Asymmetric Reaction TypeRole of Chiral Tetrahydrofuran MoietyStereochemical Outcome
Diastereoselective AlkylationDirecting group for incoming electrophileControl of new stereocenter relative to the existing one
Asymmetric CycloadditionChiral ligand or substrateEnantioselective formation of cyclic products
Enantioselective ReductionChiral auxiliaryFormation of a specific enantiomer of an alcohol

Precursor to Other Functionalized Heterocycles

Beyond its use in the synthesis of tetrahydrofuran-containing molecules, this compound can serve as a versatile precursor for the synthesis of other functionalized heterocyclic systems. The tetrahydrofuran ring can be manipulated through ring-opening, ring-expansion, or ring-rearrangement reactions to generate a variety of other heterocyclic scaffolds.

One important transformation is the conversion of the tetrahydrofuran ring into a pyrrolidine or piperidine ring, which are core structures in a vast number of alkaloids and pharmaceuticals. This can be achieved through a sequence of reactions that involves the cleavage of a C-O bond in the tetrahydrofuran ring and the subsequent formation of a C-N bond. For example, the hydroxyl group can be converted into a good leaving group, followed by nucleophilic attack by an amine to induce ring opening. Subsequent intramolecular cyclization can then lead to the formation of the desired nitrogen-containing heterocycle.

Starting MaterialTarget HeterocycleKey Synthetic Steps
This compoundFunctionalized PyrrolidineRing opening, amination, intramolecular cyclization
This compoundFunctionalized PiperidineRing expansion, nitrogen incorporation
This compoundSubstituted DioxaneRing rearrangement, heteroatom exchange

Contribution to the Construction of Unique Molecular Architectures

The structural and functional attributes of this compound also lend themselves to the construction of unique and complex molecular architectures, such as spirocyclic and fused-ring systems. These intricate structures are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional shapes and novel properties.

Spirocycles, which contain two rings connected by a single common atom, can be synthesized using this compound as a key component. For instance, the tetrahydrofuran ring can be one of the rings in the spirocyclic system, and the spirocenter can be constructed through intramolecular cyclization or cycloaddition reactions. The phenyl group can play a role in directing the stereochemistry of the spirocyclization or can be part of the second ring system.

Similarly, fused-ring systems, where two or more rings share two or more atoms, can be assembled from this compound. The tetrahydrofuran ring can be fused to other carbocyclic or heterocyclic rings through annulation reactions. These strategies often involve the formation of multiple bonds in a single step, leading to a rapid increase in molecular complexity.

Molecular ArchitectureSynthetic StrategyRole of this compound
SpirocyclesIntramolecular [3+2] cycloadditionProvides the tetrahydrofuran ring and a handle for the second ring
Fused-ring systemsTandem cyclization/annulationActs as the initial ring upon which other rings are built
Bridged-ring systemsTransannular reactionsThe tetrahydrofuran ring participates in bond formation across the ring

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more environmentally benign and efficient methods for synthesizing 3-Phenyltetrahydrofuran-2-ol and its derivatives. Traditional synthetic methods often rely on stoichiometric reagents and harsh conditions, whereas modern approaches focus on catalytic and sustainable processes.

Key areas for investigation include:

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for constructing O-heterocycles under mild conditions. mdpi.comresearchgate.nettandfonline.combohrium.com Future studies could explore the use of photocatalysts to mediate the cyclization of appropriate precursors, potentially enabling novel bond formations and functional group tolerance that are inaccessible through thermal methods. chim.it This approach offers a greener alternative by utilizing light as a renewable energy source.

Biocatalysis : The use of enzymes in organic synthesis offers high selectivity and operates under mild, aqueous conditions. researchgate.netmdpi.com Research into identifying or engineering enzymes, such as lipases or oxidoreductases, could lead to highly enantioselective syntheses of specific this compound stereoisomers. researchgate.netencyclopedia.pub Biocatalytic routes could provide a scalable and sustainable pathway from bio-based starting materials. mdpi.com

Flow Chemistry : Continuous flow synthesis can offer improved safety, scalability, and efficiency compared to batch processes. Developing a flow-based synthesis for this compound could allow for precise control over reaction parameters, potentially reducing reaction times and improving yields and purity.

Catalytic Oxidation of Bio-based Feedstocks : A promising sustainable route involves the selective oxidation of bio-based platform chemicals. For example, methods developed for converting tetrahydrofuran-2,5-dimethanol to its dicarboxylic acid using supported gold catalysts could be adapted. acs.org Similar strategies could be envisioned starting from precursors derived from furfural (B47365) or other biomass sources to generate the 3-phenyl substituted core.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic Strategy Potential Advantages Key Research Challenge
Photoredox Catalysis Mild reaction conditions, utilization of renewable light energy, novel reactivity. mdpi.comtandfonline.com Identifying suitable photocatalysts and precursors for efficient cyclization.
Biocatalysis High stereoselectivity, environmentally benign (aqueous media), use of renewable resources. researchgate.netmdpi.com Enzyme discovery and engineering for substrate specificity and stability.
Flow Chemistry Enhanced scalability, improved process control, increased safety and efficiency. Optimization of reactor design and reaction conditions for continuous production.
Bio-based Feedstocks Reduced reliance on fossil fuels, potential for carbon-neutral processes. mdpi.comacs.org Developing efficient catalytic conversions from complex biomass streams.

Exploration of Undiscovered Reactivity Profiles

The lactol functionality in this compound is a versatile reactive handle that remains underexplored. While it exists in equilibrium with its open-chain hydroxy-aldehyde form, the cyclic structure offers unique stereochemical features that can be exploited in novel transformations. thieme-connect.dewikipedia.org

Future research should focus on:

Lactol as a Glycosyl Donor Mimic : The hydroxyl group of the lactol can be activated, allowing it to act as an electrophile in reactions with nucleophiles, analogous to glycosylation reactions in carbohydrate chemistry. wikipedia.orglibretexts.org Exploring its reactions with various carbon, nitrogen, and oxygen nucleophiles could lead to a diverse range of C- and O- "glycosidic" analogues with novel properties.

Ring-Opening/Functionalization Cascades : The inherent ring-chain tautomerism could be harnessed in cascade reactions. A catalyst could trigger ring-opening, followed by a specific functionalization of the resulting aldehyde or alcohol, and subsequent ring-closing to generate a more complex, substituted tetrahydrofuran (B95107).

Directed C-H Functionalization : The hydroxyl group could serve as a directing group for transition-metal-catalyzed C-H activation at the phenyl ring or other positions on the tetrahydrofuran core. This would provide a highly efficient way to build molecular complexity from the basic scaffold.

Table 2: Potential Unexplored Reactions of this compound

Reaction Class Description Potential Products
Nucleophilic Substitution Activation of the C2-hydroxyl group followed by displacement with various nucleophiles (e.g., alcohols, amines, organometallics). libretexts.orgnoaa.gov Acetals, N-acetals, 2,3-disubstituted tetrahydrofurans.
Reductive Deoxygenation Selective removal of the C2-hydroxyl group to access the corresponding cyclic ether. wikipedia.org 3-Phenyltetrahydrofuran.
Oxidation Oxidation of the lactol functionality to the corresponding lactone. wikipedia.org 3-Phenyl-dihydrofuran-2(3H)-one.
Cascade Reactions Tandem reactions initiated by the lactol, such as ring-opening followed by an intramolecular cyclization or cycloaddition. Complex polycyclic structures containing the furan (B31954) motif.

Advanced Stereocontrol Strategies

The this compound structure contains at least two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers. Controlling the relative and absolute stereochemistry during synthesis is a significant challenge and a critical area for future research, as different stereoisomers can have vastly different biological activities.

Promising avenues for investigation include:

Organocatalysis : Asymmetric organocatalysis has proven highly effective for the stereoselective synthesis of heterocyclic compounds, including furans. nih.gov Developing organocatalytic methods, such as those using proline or cinchona alkaloid derivatives, could provide access to specific enantiomers and diastereomers of this compound. nih.gov

Transition Metal Catalysis : Chiral transition metal complexes (e.g., based on palladium, rhodium, or gold) could be employed in catalytic asymmetric cyclization or cycloaddition reactions to construct the tetrahydrofuran ring with high stereocontrol. organic-chemistry.orgrsc.org

Substrate-Controlled Synthesis : Designing precursors with existing chiral centers that direct the stereochemical outcome of the ring-forming step is a powerful strategy. This approach can provide reliable access to specific diastereomers. nih.gov

Diastereodivergent Synthesis : A highly ambitious goal would be the development of catalytic systems where the stereochemical outcome can be switched by simply changing the catalyst or reaction conditions, thereby providing access to all four stereoisomers from a common starting material. nih.gov

Table 3: Emerging Strategies for Stereocontrol

Strategy Mechanism Expected Outcome
Asymmetric Organocatalysis Use of small, chiral organic molecules (e.g., amines, phosphoric acids) to catalyze the key bond-forming step. nih.gov High enantioselectivity (access to specific enantiomers).
Chiral Lewis Acid Catalysis Employment of chiral Lewis acids to control the conformation of intermediates in cyclization reactions. nih.gov High diastereoselectivity and enantioselectivity.
Kinetic Resolution Enzymatic or chemical resolution of a racemic mixture to isolate one enantiomer. researchgate.net Access to enantiopure material.
[3+2] Annulation Reactions Stereocontrolled cycloaddition of a three-atom component and a two-atom component to form the five-membered ring. nih.gov Convergent synthesis with control over multiple stereocenters.

Integration with Machine Learning and Artificial Intelligence for Synthetic Design

The intersection of synthetic chemistry and artificial intelligence (AI) offers a transformative approach to designing and executing chemical syntheses. For a target like this compound, AI can accelerate discovery and optimization.

Future research directions include:

Retrosynthetic Analysis : Machine learning models, particularly those using transfer learning, can be trained on vast reaction databases to predict viable retrosynthetic pathways for complex heterocycles. nih.govchemrxiv.org Applying these tools could uncover non-intuitive or novel synthetic routes to the this compound core structure.

Reaction Condition Optimization : AI algorithms can be used to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) by learning from experimental data. This can significantly reduce the experimental effort required to develop high-yielding and selective synthetic methods. acs.org

Predictive Reactivity Models : By analyzing the structural features of this compound, machine learning models could predict its reactivity in unexplored chemical space, guiding chemists toward promising new transformations and helping to prioritize experimental efforts.

De Novo Drug Design : AI can be used to generate novel derivatives of the this compound scaffold with predicted biological activities. These computational "hits" can then be synthesized and tested, streamlining the early stages of drug discovery.

Table 4: Applications of AI/ML in the Synthesis of this compound

AI/ML Application Function Potential Impact
Computer-Aided Synthesis Planning (CASP) Proposes novel retrosynthetic disconnections and entire synthetic routes. researchgate.netnih.gov Accelerates the design of efficient and innovative syntheses.
Reaction Outcome Prediction Predicts the major product, yield, and stereoselectivity of a given reaction. Reduces trial-and-error experimentation and conserves resources.
Catalyst/Reagent Selection Recommends optimal catalysts or reagents for a desired transformation based on substrate structure. Improves reaction efficiency and selectivity.
Property Prediction Forecasts physicochemical or biological properties for virtual derivatives. Guides the design of new molecules with desired functions.

Q & A

Q. What are the recommended safety protocols and waste management practices for handling 3-Phenyltetrahydrofuran-2-ol in laboratory settings?

  • Methodological Answer: Researchers must wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation. Waste containing this compound must be segregated into halogen-resistant containers and disposed of via certified hazardous waste services to prevent environmental contamination .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity and regiochemistry (e.g., distinguishing phenyl substitution patterns) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection quantifies purity (>95% threshold for research-grade material) .
  • Chiral Resolution: Polarimetry or chiral-phase HPLC validates enantiomeric excess, critical for stereosensitive applications .

Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer:
  • Ring-Closing Reactions: Diol precursors undergo acid-catalyzed cyclization, with temperature control (e.g., 0–25°C) to minimize racemization .
  • Substitution Reactions: Tetrahydrofuran derivatives react with phenyl Grignard reagents in anhydrous THF, using NaH as a base for deprotonation .
  • Stereochemical Control: Chiral auxiliaries (e.g., (2R,3S)-configured intermediates) or asymmetric catalysis (e.g., BINOL-derived catalysts) ensure enantioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported physicochemical properties (e.g., melting points, solubility) of this compound?

  • Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Researchers should:
  • Reproduce Conditions: Verify synthetic protocols (e.g., recrystallization solvents) and purity via DSC (Differential Scanning Calorimetry) .
  • Cross-Validate Techniques: Compare solubility in DMSO vs. ethanol using gravimetric analysis and UV-Vis spectroscopy .

Q. What strategies optimize the synthetic yield of this compound derivatives while minimizing side reactions?

  • Methodological Answer:
  • Catalyst Screening: Pd/C or Ru-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) improve regioselectivity .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while THF stabilizes sensitive intermediates .
  • In Situ Monitoring: Reaction progress tracked via TLC or inline IR spectroscopy to terminate at peak yield (e.g., 6–8 hours for benzylation) .

Q. How do structural modifications (e.g., fluorination, methoxy substitutions) impact the biological activity of this compound analogs?

  • Methodological Answer:
  • Electron-Withdrawing Groups (EWGs): Fluorination at the phenyl para position enhances metabolic stability and receptor binding affinity (e.g., antimicrobial activity in fluorinated analogs) .
  • Methoxy Substituents: Ortho-methoxy groups increase lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

Q. What are the key challenges in achieving high enantiomeric excess (ee) during asymmetric synthesis of this compound?

  • Methodological Answer:
  • Catalyst Selection: Chiral phosphine ligands (e.g., Josiphos) in hydrogenation reactions achieve >90% ee but require rigorous exclusion of moisture .
  • Dynamic Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed acylations) resolve racemic mixtures, though substrate specificity limits broad application .

Q. How should this compound be stored to prevent degradation, and what are its stability limits under varying pH conditions?

  • Methodological Answer:
  • Storage: Store under argon at –20°C in amber vials to avoid photodegradation. The compound is hygroscopic; use molecular sieves in the storage environment .
  • pH Stability: Stable in neutral buffers (pH 6–8) but undergoes ring-opening hydrolysis in strongly acidic (pH < 3) or basic (pH > 10) conditions .

Q. What role does this compound play as an intermediate in pharmaceutical development, and how are its derivatives tailored for target specificity?

  • Methodological Answer:
  • Scaffold for Antivirals: The tetrahydrofuran core mimics ribose moieties in nucleoside analogs (e.g., hepatitis C protease inhibitors) .
  • Structure-Activity Relationship (SAR): Introducing heterocycles (e.g., triazolo groups) enhances kinase inhibition potency while reducing off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyltetrahydrofuran-2-ol
Reactant of Route 2
3-Phenyltetrahydrofuran-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.